Irsogladine maleate
Overview
Description
Irsogladine maleate is a mucosal protective drug developed in Japan for the treatment of peptic ulcer disease and acute gastritis . It is superior to gefarnate, a drug in the same therapeutic category . Irsogladine maleate is a dichlorobenzene .
Synthesis Analysis
The synthesis process of Irsogladine maleate was studied based on the Japanese process but without the synthesis of 2,5-2 chlorine benzonitrile . 2,4-Diamino-6-(2,5-dichlorophenly)-1,3,5-triazinemaleate were synthesized and then Irsogladine Maleate was synthesized using I-Pr Potassium instead of hydrogen oxidized potassium in wreath in order to lift alkalescence .Molecular Structure Analysis
The crystal structure of Irsogladine maleate has been reported . In the experiment on Irsogladine-maleic acid complex, single crystal X-ray structural analysis, powder X-ray diffraction (PXRD) method, and Fourier transform infrared spectroscopy (FT-IR) measurement have already been performed .Chemical Reactions Analysis
The mucosal protective effects of Irsogladine maleate on gastric injury induced by indomethacin are mediated by inhibition of mucosal proinflammatory cytokine production and neutrophil infiltration, leading to suppression of mucosal inflammation and subsequent tissue destruction .Physical And Chemical Properties Analysis
Irsogladine maleate has a molecular formula of C13H11Cl2N5O4 and a molecular weight of 372.16 g/mol . The IUPAC name is (Z)-but-2-enedioic acid;6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine .Scientific Research Applications
Gastric Mucosal Protection
Irsogladine maleate has demonstrated mucosal protective effects in gastric injury induced by nonsteroidal anti-inflammatory drugs (NSAIDs) and other agents. Studies have shown that irsogladine maleate can suppress the elevation of proinflammatory cytokines, reduce mucosal injury, and inhibit mucosal inflammation by decreasing the levels of inflammatory factors like tumor necrosis factor-alpha (TNF-alpha), interleukin-1beta (IL-1beta), and myeloperoxidase (MPO) in gastric tissue, suggesting a mechanism mediated by the inhibition of proinflammatory cytokine production and neutrophil infiltration (Zhang et al., 2008).
Small-Intestinal Protection
Irsogladine maleate has also been shown to improve small-intestinal injuries associated with regular NSAID use. A prospective, interventional, randomized controlled trial found that irsogladine maleate significantly improved the rate of mucosal injury improvement in NSAID users, suggesting a potential role in reducing NSAID-induced small-intestinal mucosal injury (Isomura et al., 2014).
Anti-Cancer and Radioprotective Effects
Research has indicated that irsogladine maleate may have anti-cancer and radioprotective effects. For instance, irsogladine maleate showed post-irradiation protective effects on intestinal crypt stem cells in mice, suggesting potential applications for alleviating intestinal damage in radiation-exposed individuals (Kurishita et al., 1992). Additionally, irsogladine has been observed to inhibit tumor growth and neovascularization, presenting a unique and potent inhibitor of tumor angiogenesis, which could have implications for cancer therapy (Ono et al., 1996).
Oral Mucositis Management
Irsogladine maleate has been evaluated for its efficacy in managing oral mucositis, a common side effect of chemotherapy. A double-blind, placebo-controlled trial demonstrated that irsogladine maleate significantly reduced the incidence and severity of fluorouracil-induced oral mucositis, highlighting its potential as a management option for patients undergoing chemotherapy (Nomura et al., 2013).
Gastrointestinal Protective Mechanisms
Studies have explored the mechanisms by which irsogladine maleate exerts its gastrointestinal protective effects. It has been shown to inhibit phosphodiesterase, leading to an increase in intracellular cyclic AMP content, which is a key mechanism in its gastroprotective actions (Kyoi et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-but-2-enedioic acid;6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5.C4H4O4/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7;5-3(6)1-2-4(7)8/h1-3H,(H4,12,13,14,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLVTVAIERNDEQ-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57381-26-7 (Parent) | |
Record name | Irsogladine maleate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084504698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2040234 | |
Record name | Irsogladine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Irsogladine maleate | |
CAS RN |
84504-69-8 | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-(2,5-dichlorophenyl)-, (2Z)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84504-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Irsogladine maleate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084504698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Irsogladine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IRSOGLADINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66GVU60EPQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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